molecular formula C20H19NOS B2966504 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione CAS No. 865591-13-5

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Cat. No.: B2966504
CAS No.: 865591-13-5
M. Wt: 321.44
InChI Key: IOCZMENTUWJGDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a complex organic compound characterized by its unique structure, which includes a furan ring, a phenyl group, and a tetrahydroquinoline core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione typically involves multiple steps, starting with the construction of the tetrahydroquinoline core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of effective coupling reagents can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a potential inhibitor of certain enzymes or receptors.

Medicine: In medicine, 1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione may be explored for its therapeutic properties, such as anticancer or anti-inflammatory activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)-1H-indole-3-carboxamide

  • 1-(Furan-2-ylmethyl)-1H-pyrrole

This compound's unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines

Properties

IUPAC Name

1-(furan-2-ylmethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NOS/c23-20-13-19(15-7-2-1-3-8-15)21(14-16-9-6-12-22-16)18-11-5-4-10-17(18)20/h1-3,6-9,12-13H,4-5,10-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCZMENTUWJGDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)C=C(N2CC3=CC=CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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